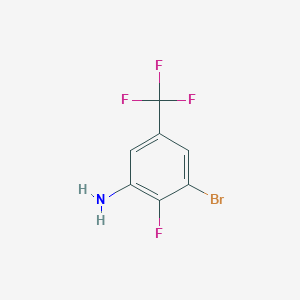

3-Bromo-2-fluoro-5-(trifluoromethyl)aniline

Descripción

IUPAC Nomenclature and Molecular Formula Analysis

The compound 3-bromo-2-fluoro-5-(trifluoromethyl)aniline is named according to IUPAC rules, which prioritize substituent positions based on the lowest locants for functional groups. The parent structure is aniline (C₆H₅NH₂), with substituents at the 2-, 3-, and 5-positions:

- Bromine (Br) at position 3

- Fluorine (F) at position 2

- Trifluoromethyl (CF₃) at position 5

The molecular formula is C₇H₄BrF₄N , with a molecular weight of 258.01 g/mol. The SMILES notation (C1=C(C=C(C(=C1N)F)Br)C(F)(F)F ) confirms the spatial arrangement of substituents.

Table 1: Molecular and Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₄BrF₄N | |

| Molecular Weight | 258.01 g/mol | |

| IUPAC Name | 3-bromo-2-fluoro-5-(trifluoromethyl)aniline | |

| CAS Registry Number | 1262198-06-0 |

Crystal Structure and Conformational Analysis

While experimental crystal structure data for this compound is limited, computational analyses (e.g., density functional theory) predict a planar benzene ring with substituents adopting positions that minimize steric hindrance. The trifluoromethyl group adopts a staggered conformation relative to the aromatic ring, while the amine group participates in intramolecular hydrogen bonding with adjacent fluorine atoms.

Key Observations :

- The CF₃ group exerts strong electron-withdrawing effects, polarizing the ring and influencing intermolecular interactions.

- Steric effects between the bromine (van der Waals radius: 1.85 Å) and fluorine (1.47 Å) are minimized due to their positions on opposite sides of the ring.

Electronic Effects of Substituent Groups (Br, F, CF₃)

The electronic properties of substituents are quantified using Hammett constants (σ) :

Table 2: Hammett Constants for Substituents

| Substituent | σₘ (meta) | σₚ (para) | Electronic Effect |

|---|---|---|---|

| Br | 0.39 | 0.23 | Moderate electron-withdrawing |

| F | 0.34 | 0.06 | Weak electron-withdrawing |

| CF₃ | 0.43 | 0.54 | Strong electron-withdrawing |

Cumulative Effects :

- The CF₃ group dominates the electronic landscape, creating a highly electron-deficient aromatic system.

- Br and F further deactivate the ring, making electrophilic substitution reactions challenging without strong activating groups.

Comparative Structural Analysis with Related Trifluoromethylated Anilines

Table 3: Comparison with Structural Analogues

Notable Trends :

Propiedades

IUPAC Name |

3-bromo-2-fluoro-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF4N/c8-4-1-3(7(10,11)12)2-5(13)6(4)9/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBABHSMSXVXOOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)F)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201243342 | |

| Record name | 3-Bromo-2-fluoro-5-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201243342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262198-06-0 | |

| Record name | 3-Bromo-2-fluoro-5-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1262198-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-fluoro-5-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201243342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-5-(trifluoromethyl)aniline typically involves multi-step reactions starting from commercially available precursors. One common method is the halogenation of 2-fluoro-5-(trifluoromethyl)aniline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Análisis De Reacciones Químicas

Types of Reactions: 3-Bromo-2-fluoro-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Electrophilic Aromatic Substitution: The aniline ring can participate in reactions such as nitration, sulfonation, and halogenation.

Coupling Reactions: It can be used in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation.

Coupling Reactions: Palladium catalysts and boronic acids or alkenes under mild conditions.

Major Products: The products formed depend on the specific reactions and conditions used. For example, nucleophilic substitution can yield azides or thiols, while coupling reactions can produce biaryl compounds .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₇H₄BrF₄N

- Molecular Weight : Approximately 240.02 g/mol

- Melting Point : 30 to 41 °C

The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for interactions with biological membranes and targets. The compound's structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Chemistry

3-Bromo-2-fluoro-5-(trifluoromethyl)aniline serves as a key intermediate in the synthesis of complex organic molecules. It is particularly useful in:

- Synthesis of Heterocyclic Compounds : It can be utilized to synthesize various heterocycles that exhibit biological activity. For instance, it is used to prepare 2-amino-4-arylthiazoles, which are potent inhibitors of protein kinase B (PKB or Akt), with anticancer properties .

| Compound Type | Example Application |

|---|---|

| Heterocycles | Inhibitors for PKB (Akt) |

| Agrochemicals | Synthesis of herbicides like florasulam |

Biology

The compound is investigated for its potential as a pharmacophore in drug discovery. Key areas of research include:

- Antimicrobial Activity : Similar compounds have shown antimicrobial effects by disrupting essential biochemical pathways in microbes.

- Anticancer Properties : It has been explored as an intermediate for novel anticancer medicines, demonstrating potential in inhibiting cancer cell proliferation .

Medicine

In the pharmaceutical industry, 3-Bromo-2-fluoro-5-(trifluoromethyl)aniline is being studied for:

- Drug Development : Its interaction with cytochrome P450 enzymes suggests it could influence drug metabolism and detoxification pathways.

| Application Area | Specific Uses |

|---|---|

| Drug Discovery | Inhibitors for various enzymes |

| Antiviral Activities | Potential therapeutic properties |

Case Study 1: Anticancer Drug Development

A study focused on the synthesis of a new class of anticancer agents derived from 3-Bromo-2-fluoro-5-(trifluoromethyl)aniline demonstrated that modifications to the aniline structure could enhance cytotoxicity against specific cancer cell lines. The synthesized compounds exhibited promising results in preclinical trials, indicating their potential as effective cancer therapeutics.

Case Study 2: Agrochemical Applications

Research involving the synthesis of herbicides using this compound highlighted its role in developing environmentally friendly agricultural chemicals. For example, it was used to create intermediates for florasulam, which effectively controls broad-leaved weeds while minimizing ecological impact.

Mecanismo De Acción

The mechanism of action of 3-Bromo-2-fluoro-5-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and metabolic stability .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Substituent Position Analysis

The unique reactivity and physical properties of 3-bromo-2-fluoro-5-(trifluoromethyl)aniline arise from its substitution pattern. Below is a comparative analysis with structurally related halogenated anilines:

Reactivity and Electronic Effects

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) group and halogens (Br, F) create a strong electron-deficient aromatic ring, facilitating nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-couplings. The fluorine atom in the ortho position (2-Br, 5-CF₃) further enhances electrophilicity compared to non-fluorinated analogs like 3-bromo-5-(trifluoromethyl)aniline .

- Steric Effects: Compounds with substituents in meta or para positions (e.g., 4-bromo-2-fluoro-5-CF₃ aniline) exhibit reduced steric hindrance compared to ortho-substituted derivatives, improving accessibility in coupling reactions .

Actividad Biológica

3-Bromo-2-fluoro-5-(trifluoromethyl)aniline is an aromatic compound notable for its complex structure, which includes a bromine atom, a fluorine atom, and a trifluoromethyl group attached to an aniline ring. This unique configuration contributes significantly to its biological activity, making it a subject of interest in pharmacological research and industrial applications.

- Molecular Formula : C₇H₄BrF₄N

- Molecular Weight : Approximately 240.02 g/mol

- Melting Point : 30 to 41 °C

- Structure :

The trifluoromethyl group enhances lipophilicity, which is crucial for interactions with biological membranes and targets.

Research indicates that the compound interacts with various enzymes and proteins, particularly cytochrome P450 enzymes, which are pivotal in drug metabolism and detoxification pathways. The binding affinity of 3-Bromo-2-fluoro-5-(trifluoromethyl)aniline to these enzymes often leads to either inhibition or activation of their catalytic activities, influencing metabolic processes in cells.

Biological Activities

-

Antimicrobial Properties :

- The compound exhibits notable antimicrobial effects, likely through the disruption of essential biochemical pathways in microbes. Studies have shown that it can inhibit microbial growth by interacting with specific molecular targets.

-

Potential as a Pharmacophore :

- It has been investigated for its potential role as a pharmacophore in drug discovery, particularly in developing inhibitors targeting various enzymes involved in disease processes such as cancer and viral infections.

-

Enzyme Interaction :

- The compound's interactions with cytochrome P450 enzymes suggest it could influence the metabolism of other drugs, potentially leading to drug-drug interactions that may enhance or diminish therapeutic effects.

Table 1: Summary of Biological Activities

Case Study: Anticancer Potential

A study highlighted the compound's potential as an intermediate in the development of novel anticancer agents. It was found that derivatives of this compound exhibited varying degrees of cytotoxicity against cancer cell lines, indicating its utility in therapeutic applications . The synthesis methods for these derivatives were optimized for yield and purity, making large-scale production feasible for further testing.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-bromo-2-fluoro-5-(trifluoromethyl)aniline, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves halogenation and fluorination of aniline derivatives. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) in polar aprotic solvents like DMF under nitrogen at 80°C have been used for analogous bromo-fluoro-trifluoromethyl anilines .

- Key Parameters :

- Catalyst : Tetrakis(triphenylphosphine)palladium(0) for C–C bond formation.

- Solvent : DMF or acetonitrile/water mixtures for purification .

- Yield Optimization : Scale-dependent isolation (e.g., 25–80% yield reported for similar compounds) .

Q. How can spectroscopic techniques (NMR, LCMS, HPLC) characterize this compound?

- NMR Analysis :

- ¹H/¹³C NMR : Distinct signals for aromatic protons (δ 6.8–7.5 ppm) and trifluoromethyl groups (δ ~120 ppm in ¹³C) .

- ¹⁹F NMR : Fluorine substituents appear at δ -60 to -70 ppm for CF₃ and δ -110 to -120 ppm for aromatic F .

- LCMS/HPLC : LCMS m/z ~293 [M+H]⁺ (exact mass: 292.99 g/mol); HPLC retention times vary with mobile phase (e.g., 0.81 minutes under acetonitrile-water with 0.03% formic acid) .

Q. What safety protocols are critical for handling this compound?

- Hazards : Classified as Acute Toxicity (Dermal/Inhalation Category 4) .

- PPE : Nitrile gloves, lab coat, and goggles; use fume hoods to minimize inhalation .

- Emergency Measures : Immediate eye wash/safety shower exposure; consult SDS for first-aid protocols .

Advanced Research Questions

Q. How does the electronic nature of substituents (Br, F, CF₃) influence reactivity in cross-coupling reactions?

- Mechanistic Insight :

- Bromo Group : Acts as a leaving group in Pd-catalyzed reactions (e.g., cyanation with Zn(CN)₂) .

- Trifluoromethyl (CF₃) : Electron-withdrawing effect enhances stability of intermediates but reduces nucleophilicity at the para position .

- Fluorine : Ortho/para-directing in electrophilic substitution; enhances metabolic stability in bioactive derivatives .

- Case Study : In Reference Example 69 (EP 4 374 877 A2), bromo and CF₃ groups facilitated regioselective C–N bond formation .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?

- Approach :

- Comparative Analysis : Cross-reference NMR/LCMS with computational predictions (e.g., DFT for chemical shifts) .

- Isotopic Labeling : Use ¹⁵N-labeled anilines to clarify ambiguous NH₂ signals in crowded spectra .

- Crystallography : Resolve regiochemistry disputes via X-ray diffraction (noted for CF₃-aniline derivatives in drug discovery) .

Q. How can this compound serve as a building block in drug discovery?

- Applications :

- Antifungal Agents : Docking studies show CF₃-anilines inhibit microbial leucyl-tRNA synthetase .

- SAR Exploration : Bromo/fluoro substituents enable modular derivatization (e.g., boronic acid intermediates for Suzuki couplings) .

- Example : 5-(2-Amino-5-(trifluoromethyl)phenyl)pyrazine-2-carbonitrile (from EP 4 374 877 A2) demonstrates utility in kinase inhibitor design .

Q. What role does this compound play in material science applications?

- Case Study : Trifluoromethylated poly(phenylene oxide) copolymers derived from similar anilines exhibit enhanced thermal stability and dielectric properties .

- Methodology : Polymerization via Ullmann coupling or Mitsunobu reactions, with CF₃ groups improving solubility in organic solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.